molecular formula C20H20F2N6O2 B2699342 2-(2-fluorophenoxy)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone CAS No. 1021254-19-2

2-(2-fluorophenoxy)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

Cat. No.: B2699342
CAS No.: 1021254-19-2
M. Wt: 414.417
InChI Key: RHHGDMCOIMOLDS-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone involves several key steps:

  • Formation of 3-fluorophenyl tetrazole: : The tetrazole group is typically introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.

  • Alkylation of piperazine: : The piperazine ring is functionalized by attaching the 3-fluorophenyl tetrazole unit through an alkylation reaction.

  • Coupling with 2-fluorophenoxy ethyl halide: : Finally, the functionalized piperazine is coupled with 2-fluorophenoxy ethyl halide to form the target compound under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would involve optimizing the synthetic routes for scalability. This includes the use of continuous flow reactors, greener solvents, and process intensification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidative transformations, potentially forming quinone derivatives or N-oxides.

  • Reduction: : Reduction reactions might target the nitrogen heterocycles, such as the tetrazole group.

  • Substitution: : The aromatic fluorine atoms can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Strong oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Common reducing agents include lithium aluminium hydride or hydrogen gas over a palladium catalyst.

  • Substitution: : Reagents like sodium amide or sodium ethoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used but may include various substituted derivatives and modified heterocycles.

Scientific Research Applications

Chemistry

  • Organic Synthesis: : As a versatile intermediate in the synthesis of more complex organic molecules.

  • Medicinal Chemistry: : Potential use as a lead compound for designing new pharmaceuticals.

Biology

  • Biochemical Probes: : Can be used to study biological processes and interactions at the molecular level.

  • Enzyme Inhibition Studies: : May act as a potential inhibitor for various enzymes, aiding in biochemical research.

Medicine

  • Drug Development: : Research into its efficacy as a therapeutic agent for treating certain diseases or conditions.

  • Pharmacokinetics: : Studying the absorption, distribution, metabolism, and excretion of the compound.

Industry

  • Material Science:

  • Chemical Manufacturing: : As a precursor or intermediate in the production of other valuable chemicals.

Mechanism of Action

The mechanism of action for 2-(2-fluorophenoxy)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. Given its structure, it can interact with:

  • Receptor Binding: : Potential to bind to biological receptors, modulating their activity.

  • Enzyme Interaction: : Inhibition or activation of enzymes, influencing biochemical pathways.

Comparison with Similar Compounds

When compared to similar compounds, such as other piperazine or tetrazole derivatives, 2-(2-fluorophenoxy)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone stands out due to:

  • Unique Fluorination: : Presence of fluorine atoms enhances its chemical stability and bioavailability.

  • Dual Functionalization: : Combination of tetrazole and piperazine moieties provides diverse reactivity and potential biological activity.

List of Similar Compounds

  • 1-(3,4-Difluorophenyl)piperazine

  • 1-(4-(2-Fluorophenyl)piperazin-1-yl)ethanone

  • 3-(1H-Tetrazol-5-yl)phenol

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N6O2/c21-15-4-3-5-16(12-15)28-19(23-24-25-28)13-26-8-10-27(11-9-26)20(29)14-30-18-7-2-1-6-17(18)22/h1-7,12H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHGDMCOIMOLDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)C(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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